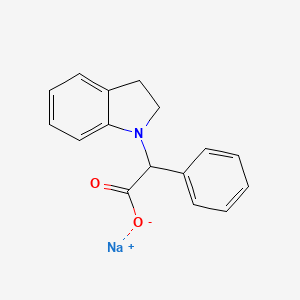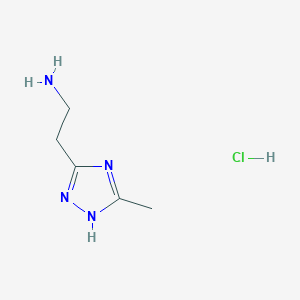
2-(3-Methoxyphenyl)acetamidoxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)acetamidoxime hydrochloride (2-MPAOH) is an organic compound with a wide range of applications in scientific research. It is a derivative of acetamidoxime and can be used as a reagent to synthesize a variety of compounds. Its chemical formula is C9H12ClNO2, and it is usually colorless or white in appearance. 2-MPAOH is widely used in organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Pharmacological and Biochemical Effects
- Effects on Central Monoamine Neurons in Rats : A study on a similar compound, 1, 2-benzisoxazole-3-acetamidoxime hydrochloride, suggests that it may influence brain monoamine metabolism, particularly by increasing norepinephrine levels, without inhibiting monoamine oxidase or norepinephrine uptake (Karasawa, Furukawa, Yoshida, & Shimizu, 1976).
Inhibitory Effects on Cyclooxygenases
- Inhibition of Prostanoid Production : A study exploring cyclooxygenase (COX) inhibitors found that certain compounds, including those related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, can inhibit prostanoid production in various tissues, impacting inflammation and pain mechanisms (Warner et al., 2004).
Metabolic Pathways
- Comparative Metabolism in Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicates that compounds structurally similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride are metabolized differently in human and rat livers, which is crucial for understanding their pharmacokinetics and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Protein Tyrosine Phosphatase Inhibition
- Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide, closely related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential applications in treating diseases like diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Serotonin Receptor Inverse Agonism
- Serotonin 2A Receptor Inverse Agonism : A study on a compound similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, namely 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, showed selective serotonin (5-HT2A) receptor inverse agonist properties, which could have implications for treating conditions like psychosis (Vanover et al., 2004).
Propiedades
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVLDTBGEAJBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N/O)/N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)acetamidoxime hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)


![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)




![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
